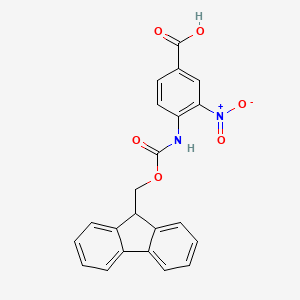
Fmoc-Dbz(o-NO2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Dbz(o-NO2)-OH, or 4-(4,4-dimethyl-2,6-dioxocyclohexylideneamino)-4-methyl-2-oxo-1-phenyl-1,3-dihydro-2H-benzimidazole-1-carboxylic acid tert-butyl ester, is an organic compound used in organic synthesis and scientific research. It is a derivative of benzimidazole and is used as a protecting group in peptide synthesis. This compound is a versatile and efficient reagent that has been used in a variety of research applications, including the synthesis of peptides, the preparation of peptide-based nanomaterials, and the study of protein-protein interactions.
科学的研究の応用
Fmoc-Dbz(o-NO2)-OH has been used in a variety of scientific research applications. It has been used as a protecting group in peptide synthesis, allowing for the selective protection of certain amino acids. It has also been used in the synthesis of peptide-based nanomaterials, such as nanowires, nanotubes, and nanodots. Additionally, this compound has been used to study protein-protein interactions and to identify potential drug targets.
作用機序
Fmoc-Dbz(o-NO2)-OH acts as a protecting group by forming a stable covalent bond with the amino acid residue to be protected. This prevents the amino acid from reacting with other molecules during the synthesis process. The protecting group can then be removed by treatment with a suitable reagent, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is used only as a protecting group in peptide synthesis and is typically removed before the peptide is administered to a living system.
実験室実験の利点と制限
Fmoc-Dbz(o-NO2)-OH is an efficient and versatile reagent that has several advantages for use in laboratory experiments. It is soluble in a variety of solvents and can be used in a wide range of temperatures and pHs. Additionally, it is relatively stable and can be removed easily using trifluoroacetic acid (TFA). However, this compound is not suitable for use in some applications, such as the synthesis of peptides containing cysteine residues, as it can react with the thiol group of the cysteine residue.
将来の方向性
1. Developing new methods for the synthesis of Fmoc-Dbz(o-NO2)-OH to improve efficiency and reduce cost.
2. Investigating the use of this compound in the synthesis of peptides containing cysteine residues.
3. Exploring the use of this compound in the synthesis of peptide-based nanomaterials.
4. Investigating the use of this compound in the study of protein-protein interactions.
5. Developing new methods for the removal of this compound from peptides.
6. Investigating the use of this compound as a drug target.
7. Exploring the use of this compound in the synthesis of other organic compounds.
8. Investigating the use of this compound in the synthesis of peptide-based drugs.
9. Developing new methods for the protection of amino acids using this compound.
10. Investigating the use of this compound in the synthesis of peptide-based catalysts.
合成法
Fmoc-Dbz(o-NO2)-OH is synthesized by the reaction of 4-methoxybenzylchloride with 4-methyl-2-oxo-1-phenyl-1,3-dihydro-2H-benzimidazole-1-carboxylic acid tert-butyl ester in the presence of triethylamine and DMF. The reaction is typically carried out at room temperature for 3-4 hours, and the product is isolated by precipitation with diethyl ether.
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)13-9-10-19(20(11-13)24(28)29)23-22(27)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWOVZADAHUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
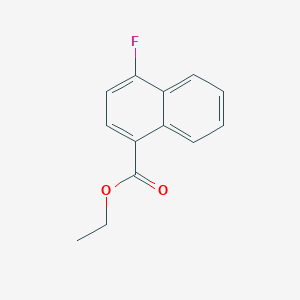
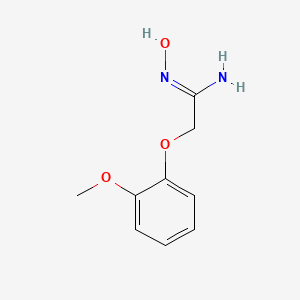

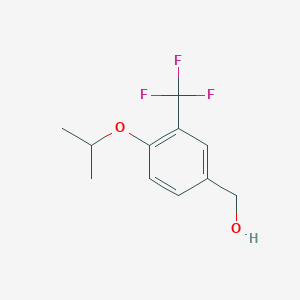

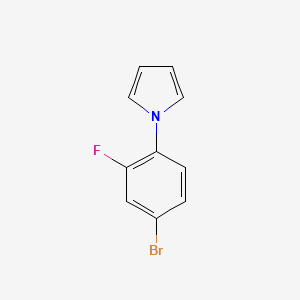

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
